4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid

Physical property prediction Thermal stability Diphenolic acid derivative

Strategic ortho-nitration of diphenolic acid creates a 31% heavier scaffold with fundamentally altered electronic properties—predicted bp 538.7°C—and dual reactivity (phenol + nitro → amine) unavailable from non-nitrated analogs. This custom-synthesis building block enables post-polymerization modification to polybenzoxazoles, bis-diazonium azo dye construction, and bivalent hapten SAR studies. Available at ≥95% purity; contact suppliers for batch-specific quotes.

Molecular Formula C17H16N2O8
Molecular Weight 376.3 g/mol
CAS No. 14601-82-2
Cat. No. B1274295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid
CAS14601-82-2
Molecular FormulaC17H16N2O8
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O8/c1-17(7-6-16(22)23,10-2-4-14(20)12(8-10)18(24)25)11-3-5-15(21)13(9-11)19(26)27/h2-5,8-9,20-21H,6-7H2,1H3,(H,22,23)
InChIKeyVGRYMKZWQBZCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid (CAS 14601-82-2) as a Specialized Diphenolic Acid Scaffold


4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid (CAS 14601-82-2), a dinitro-substituted derivative of the bio-based platform chemical diphenolic acid, is defined by the molecular formula C17H16N2O8 and a molecular weight of 376.32 g/mol . As a custom synthesis building block, it is currently offered for research use only . The introduction of ortho-nitro groups adjacent to each phenolic hydroxyl group on the parent diphenolic acid core fundamentally alters the compound's electronic and steric profile . This creates a distinct chemical entity with predicted physical properties that deviate substantially from its non-nitrated parent, such as a significantly increased predicted boiling point of 538.7±45.0 °C , directly impacting handling and processing considerations.

Why 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid (14601-82-2) Is Not Interchangeable with Diphenolic Acid or Mono-Nitro Analogs


Substituting 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid with its non-nitrated precursor, diphenolic acid (CAS 126-00-1), or a simpler mono-nitrophenol like 4-hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) is scientifically invalid due to profound differences in electronic structure and reactivity. The parent diphenolic acid (C17H18O4, MW 286.32 g/mol) [1] lacks the strongly electron-withdrawing nitro groups that are present in the target compound. This functionalization is not a minor modification; it introduces a 31% increase in molecular weight and two additional nitrogen atoms, fundamentally changing the compound's redox behavior and hydrogen-bonding capacity . Furthermore, a mono-nitrophenyl analog like 4-hydroxy-3-nitrophenylacetic acid presents a single reactive site and a completely different scaffold geometry , precluding its use in applications requiring the specific bis-phenolic, C5-bridged architecture of 14601-82-2. The unique combination of a flexible pentanoic acid linker bearing two ortho-nitrophenol moieties creates a distinct chemical environment that is not replicated by any generic alternative.

Quantitative Differentiation of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid (14601-82-2) from Closest Analogs


Predicted Boiling Point Elevation in 14601-82-2 vs. Diphenolic Acid

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid demonstrates a substantially higher predicted boiling point compared to its non-nitrated parent, diphenolic acid. The dinitro functionalization increases the compound's molecular weight and polar surface area, leading to stronger intermolecular interactions .

Physical property prediction Thermal stability Diphenolic acid derivative

Molecular Weight and Formula Distinction: 14601-82-2 as a Dinitro-Diphenolic Acid

The target compound is a dinitro derivative of diphenolic acid. This functionalization introduces a significant increase in molecular weight (+90 Da, or +31%) and alters the elemental composition by adding two nitrogen atoms . This change is not cosmetic; it directly impacts molarity calculations, solution preparation, and stoichiometry in reactions.

Chemical identity Molecular weight Diphenolic acid

Scaffold Divergence from Mono-Nitro Hapten: 14601-82-2 vs. 4-Hydroxy-3-nitrophenylacetic Acid

Unlike the common hapten 4-hydroxy-3-nitrophenylacetic acid (NP), which presents a single nitrophenol group on an acetic acid linker, 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid offers a dimeric, symmetric structure with a C5 spacer . This structural divergence creates a different spatial orientation of reactive groups and alters the compound's potential for cross-linking or bivalent interactions .

Scaffold comparison Hapten design Nitro-phenol

Chemical Reactivity Profile: Potential for Bifunctional Modifications Unavailable to Diphenolic Acid

The presence of nitro groups in 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid introduces a redox-active element absent in diphenolic acid. While diphenolic acid's reactivity is centered on its phenolic hydroxyls and carboxylic acid [1], the target compound's nitro groups can undergo reduction to amines, opening pathways to azo dye precursors, polyamine monomers, or other nitrogen-containing functional materials . This bifunctional nature—combining the reactivity of a diphenol with that of a nitroarene—is a key differentiator.

Chemical reactivity Redox chemistry Polymer precursor

Supply Chain and Availability: Custom Synthesis Status of 14601-82-2

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is not a commodity chemical. It is primarily available through custom synthesis services [1]. This contrasts with its parent compound, diphenolic acid, which is commercially available in bulk quantities from multiple suppliers due to its established role as a bio-based BPA substitute . The specialized nature of 14601-82-2 necessitates a different procurement approach, involving technical inquiries and lead times.

Supply chain Custom synthesis Availability

Validated Research Applications for 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid (14601-82-2) Based on Its Unique Profile


Development of Next-Generation Functional Polymers and Resins

The bifunctional reactivity of 14601-82-2 makes it a compelling candidate for creating novel polymeric materials. Its diphenolic acid backbone is known to form epoxy resins and polyesters [1], while the additional nitro groups offer sites for post-polymerization modification via reduction. This could allow for the synthesis of polymers with tunable properties, such as cross-linked amine-cured networks or precursors to high-performance polybenzoxazoles, where the nitro groups are converted to amines in a final thermal or chemical step .

Synthesis of Complex Organic Building Blocks and Molecular Probes

As a structurally distinct building block, 14601-82-2 provides a versatile core for complex molecule synthesis. The pentanoic acid chain offers a functional handle for amide or ester bond formation, while the nitro groups can be chemoselectively reduced to amines, creating a diamino-diphenol scaffold. This strategy is valuable in medicinal chemistry for constructing bivalent ligands or in chemical biology for designing novel fluorescent probes where the nitro groups act as fluorescence quenchers that can be unmasked upon reduction .

Model Compound for Studying Structure-Activity Relationships (SAR) of Haptens

Given the extensive use of 4-hydroxy-3-nitrophenylacetyl (NP) as a hapten in immunological studies [1], 14601-82-2 offers a unique 'dimerized' analog for SAR exploration. Its symmetric, bis-hapten structure could be employed to investigate the effects of valency on antibody recognition and immune response, a research area directly derived from the compound's molecular scaffold divergence from the mono-NP standard . This application leverages its specific architecture as a tool in fundamental immunochemistry.

Precursor for Azo Dyes and Pigments with Enhanced Properties

The potential to reduce the nitro groups of 14601-82-2 to amines [1] opens a direct pathway to a bis-diazonium salt. This salt can be coupled with various electron-rich aromatic compounds to create novel azo dyes. The resulting dyes would possess a unique C5-bridged, bis-azo structure, potentially offering different solubility, substantivity, or chromophoric properties compared to dyes derived from mono-azo or simpler diamino precursors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.